An In-depth Technical Guide to 5-Phenylpyrimidine-2,4-diamine: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Phenylpyrimidine-2,4-diamine: Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Phenylpyrimidine-2,4-diamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, this guide will explore its established and potential biological activities, particularly its role as a versatile scaffold in the development of novel therapeutics, including kinase and dihydrofolate reductase inhibitors.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[1] The 2,4-diaminopyrimidine moiety, in particular, has garnered substantial attention due to its ability to mimic the hydrogen bonding patterns of adenine, allowing it to interact with the ATP-binding sites of various enzymes. This characteristic has led to the development of a wide array of therapeutic agents. The addition of a phenyl group at the 5-position of this scaffold, yielding 5-Phenylpyrimidine-2,4-diamine, provides a critical lipophilic component that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Chemical Structure and Physicochemical Properties
5-Phenylpyrimidine-2,4-diamine is an aromatic heterocyclic organic compound. Its structure consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a phenyl group at position 5.
Table 1: Physicochemical Properties of 5-Phenylpyrimidine-2,4-diamine
| Property | Value | Source(s) |
| IUPAC Name | 5-phenylpyrimidine-2,4-diamine | [2] |
| CAS Number | 18588-49-3 | [3] |
| Molecular Formula | C₁₀H₁₀N₄ | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Melting Point | 162-164 °C | [4] |
| Boiling Point | 455.4 °C (estimated) | [2] |
| Density | 1.277 g/cm³ (estimated) | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2N)N | [2] |
| InChI Key | FUVWRUJASRBHEK-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of 5-aryl-2,4-diaminopyrimidine derivatives can be achieved through various synthetic routes. A common strategy involves a multi-step synthesis culminating in a Suzuki coupling reaction to introduce the phenyl group at the 5-position of the pyrimidine core.[2]
General Synthesis Workflow
A representative synthetic approach is outlined below. This process begins with a commercially available pyrimidine derivative, which is halogenated and subsequently coupled with the desired aryl boronic acid.
Detailed Experimental Protocol (Illustrative Example)
The following protocol is an illustrative example for the synthesis of a 5-aryl-2,4-diaminopyrimidine derivative, which can be adapted for the synthesis of 5-Phenylpyrimidine-2,4-diamine. This protocol is based on the Suzuki coupling of a 5-iodo-2,4-diaminopyrimidine intermediate with phenylboronic acid.[2]
Step 1: Iodination of 2,4-Diaminopyrimidine
-
To a solution of 2,4-diaminopyrimidine in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the 2,4-diamino-5-iodopyrimidine intermediate.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine 2,4-diamino-5-iodopyrimidine, phenylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of ethanol, toluene, and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at approximately 90°C for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Phenylpyrimidine-2,4-diamine.
Characterization
The synthesized 5-Phenylpyrimidine-2,4-diamine should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the phenyl group (typically in the aromatic region, ~7-8 ppm), a signal for the pyrimidine proton, and signals for the amino protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the phenyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations of the heterocyclic and aromatic rings.[5] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). |
Biological Activity and Mechanism of Action
5-Phenylpyrimidine-2,4-diamine serves as a key building block in the development of various biologically active molecules. Its derivatives have shown promise as inhibitors of several important enzyme families, including protein kinases and dihydrofolate reductase.
Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[6] The two amino groups can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The phenyl group at the 5-position can be directed towards the solvent-exposed region or a hydrophobic pocket, and its modification allows for the fine-tuning of selectivity and potency.
Derivatives of 5-Phenylpyrimidine-2,4-diamine have been investigated as inhibitors of several kinases, including:
-
TAM family kinases (Tyro3, Axl, Mer): These receptor tyrosine kinases are implicated in cancer progression and immune regulation.[7]
-
c-Jun N-terminal kinases (JNK): These are key regulators of cellular processes such as proliferation, apoptosis, and inflammation.[4]
-
Interleukin-1 receptor-associated kinase 4 (IRAK4): A critical component of the innate immune signaling pathway.[8]
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide biosynthesis.[9][10] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.[11] The 2,4-diaminopyrimidine scaffold is a key feature of many non-classical DHFR inhibitors, such as trimethoprim.[12] These inhibitors act as structural analogues of dihydrofolate and bind to the active site of the enzyme.[13]
The mechanism of action involves the 2,4-diamino groups forming hydrogen bonds with key residues in the DHFR active site, while the 5-phenyl substituent can occupy a hydrophobic pocket, enhancing binding affinity.[14]
Antiparasitic Activity
5-Phenylpyrimidine-2,4-diamine has also been reported to exhibit antiparasitic activity against bacteria and protozoa.[3] It is suggested to act by binding to the enzyme acetyl coenzyme A synthetase in the parasite's mitochondria, thereby preventing ATP synthesis and leading to cell death.[3]
Applications in Drug Discovery and Development
The versatility of the 5-Phenylpyrimidine-2,4-diamine scaffold makes it a valuable starting point for the design and synthesis of new drug candidates. Its derivatives are being actively explored in various therapeutic areas, particularly in oncology and infectious diseases.
The general workflow for developing drugs based on this scaffold involves:
-
Lead Identification: High-throughput screening or rational design to identify initial hits.
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This often involves modification of the phenyl ring and the amino groups.
-
Preclinical and Clinical Development: In vitro and in vivo studies to evaluate efficacy, safety, and toxicity, followed by clinical trials.
Safety and Toxicology
Conclusion
5-Phenylpyrimidine-2,4-diamine is a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its ability to serve as a template for potent and selective inhibitors of key enzymes like kinases and dihydrofolate reductase makes it a valuable tool for drug discovery and development. Further research into the synthesis, biological evaluation, and toxicological profiling of its derivatives will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health (NIH). [Link]
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